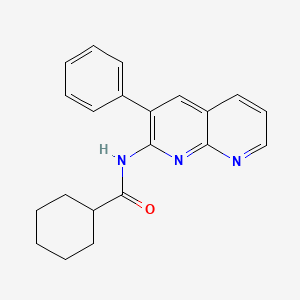

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDFOYVVZDHNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach is the Friedländer synthesis, which uses green strategies such as hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .

Chemical Reactions Analysis

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted naphthyridines and their derivatives .

Scientific Research Applications

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits antimicrobial, anticancer, and anti-inflammatory properties . It is also used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. It acts by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds such as N-(3-aryl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide and N,N’-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines . These compounds share a similar naphthyridine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a naphthyridine moiety with a cyclohexanecarboxamide group. The structural formula can be represented as follows:

This structure is believed to contribute to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies using the HL-60 human promyelocytic leukemia cell line showed that the compound significantly inhibits cell proliferation. The inhibition was quantified using cell viability assays, revealing a dose-dependent response.

Table 1: Inhibition of HL-60 Cell Proliferation

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The mechanism by which this compound induces apoptosis in cancer cells has been explored. It appears to activate caspases—specifically caspase-3, -8, and -9—leading to programmed cell death. Additionally, it modulates the expression of apoptosis-related proteins such as BAX and BCL-2, promoting a shift towards apoptosis in treated cells.

Case Studies

- Study on HL-60 Cells : In a controlled study, HL-60 cells treated with varying concentrations of the compound exhibited significant morphological changes indicative of apoptosis, such as nuclear condensation and fragmentation. The study concluded that the compound effectively induces apoptosis through caspase activation and alteration of BAX/BCL-2 ratios.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings support the potential application of this compound in cancer therapy.

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. These activities are currently under investigation and may broaden the therapeutic applications of this compound.

Q & A

Q. What are the common synthetic routes for N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide?

Synthesis typically involves cyclization reactions to form the naphthyridine core, followed by functionalization. Key steps include:

- Core formation : Cyclization of pyridine or quinoline precursors under reflux with catalysts (e.g., ionic liquids for eco-friendly synthesis) .

- Substituent introduction : Amidation or alkylation reactions to attach the phenyl and cyclohexanecarboxamide groups. Solvents like DMF or ethanol and temperatures of 50–100°C are common .

- Purification : Column chromatography or crystallization for isolating the final product .

Q. Which spectroscopic methods confirm the compound’s structure?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–9.2 ppm) .

- IR spectroscopy : Peaks for carbonyl (C=O, ~1650–1680 cm⁻¹) and amide (N–H, ~3100–3300 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for analogous compounds) .

Q. What primary biological targets are screened for this compound?

Initial studies focus on:

- Enzyme inhibition : Testing against kinases or proteases via fluorometric assays or enzymatic activity kits .

- Antimicrobial activity : Agar diffusion assays using bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classifications:

- PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Strategies include:

- Catalyst screening : Ionic liquids or palladium-based catalysts to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) for better solubility .

- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% .

Q. How should contradictory bioactivity data between studies be resolved?

Address discrepancies via:

- Purity validation : HPLC analysis to ensure ≥95% purity, as impurities can skew results .

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme batches .

- Dose-response curves : Multiple concentrations to confirm potency trends .

Q. What computational methods predict ADME properties?

Tools include:

Q. How is regioselectivity ensured during functionalization?

Control via:

- Directing groups : Use meta-substituted phenyl rings to guide amidation/alkylation .

- Temperature modulation : Lower temperatures (0–25°C) to favor kinetic over thermodynamic products .

- Protecting groups : Temporarily block reactive sites (e.g., amines) during synthesis .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Key findings:

- Phenyl substituents : Electron-donating groups (e.g., –OCH₃) enhance kinase inhibition .

- Cyclohexane modifications : Bulky substituents reduce solubility but improve metabolic stability .

- Naphthyridine core : Halogenation (e.g., –Cl) increases antimicrobial potency .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.